molecular formula C9H8O4 B8051640 2-(3-Formyl-4-hydroxyphenyl)acetic acid

2-(3-Formyl-4-hydroxyphenyl)acetic acid

Cat. No. B8051640
M. Wt: 180.16 g/mol
InChI Key: DHQGIFDPNSEZBM-UHFFFAOYSA-N
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Description

“2-(3-Formyl-4-hydroxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H8O4 . It is related to 4-Hydroxyphenylacetic acid, a compound found in olive oil and beer .


Synthesis Analysis

The synthesis of related compounds has been described in various studies. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . Another method involves the use of glacial acetic acid and sodium bicarbonate .


Molecular Structure Analysis

The molecular structure of “2-(3-Formyl-4-hydroxyphenyl)acetic acid” consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C9H8O4/c10-5-7-3-6 (4-9 (12)13)1-2-8 (7)11/h1-3,5,11H,4H2, (H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Formyl-4-hydroxyphenyl)acetic acid” is 180.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 180.04225873 g/mol .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : 1,3,4-thiadiazole derivatives of related phenoxy acetic acids have been synthesized and evaluated for antimicrobial activities against various microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

  • Anti-Mycobacterial Agents : Certain phenoxy acetic acid derivatives, synthesized through a specific chemical process, have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).

  • Cancer Biomarker Discovery : A method for determining hydroxyphenyl acetic acid and related compounds in human urine has been developed. This method is potentially useful for discovering cancer biomarkers in urine (Yang, Liu, & Wan, 2017).

  • Synthesis and Anti-Inflammatory Evaluation : The synthesis of 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid has been conducted, and these derivatives have shown anti-inflammatory activity (Virmani & Hussain, 2014).

  • Radical Scavenging Activity : Compounds derived from a marine-derived fungus, including hydroxyphenyl ethanoic acid derivatives, have exhibited significant radical scavenging activity, which is valuable for antioxidant research (Xifeng, Se-kwon, Jung-Sook, Hong-Dae, & Byeng-Wha, 2006).

properties

IUPAC Name

2-(3-formyl-4-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3,5,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQGIFDPNSEZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Formyl-4-hydroxyphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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